2-isocyanato-4-methoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

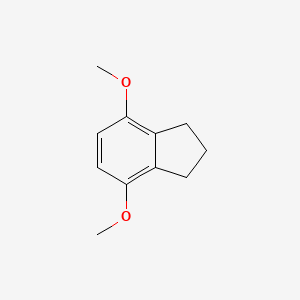

2-Isocyanato-4-methoxybenzonitrile is an organic compound with the molecular formula C9H6N2O2 It is characterized by the presence of an isocyanate group (-N=C=O) and a methoxy group (-OCH3) attached to a benzonitrile ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Aromatic Substitution: : One common method for synthesizing 2-isocyanato-4-methoxybenzonitrile involves the aromatic substitution of a suitable precursor. For instance, 4-methoxybenzonitrile can be treated with phosgene (COCl2) in the presence of a base such as triethylamine to introduce the isocyanate group.

Reaction Conditions: The reaction typically occurs at low temperatures (0-5°C) to control the reactivity of phosgene and prevent side reactions. The reaction mixture is then gradually warmed to room temperature to complete the reaction.

-

Direct Isocyanation: : Another method involves the direct isocyanation of 4-methoxybenzonitrile using a reagent like diphenyl carbonate or triphosgene. This method is advantageous as it avoids the use of highly toxic phosgene.

Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the isocyanation process. The temperature is maintained between 50-70°C.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance safety and efficiency. The use of automated systems allows for precise control of reaction parameters, minimizing the risk associated with handling reactive intermediates like phosgene.

Analyse Des Réactions Chimiques

Types of Reactions

-

Nucleophilic Substitution: : The isocyanate group in 2-isocyanato-4-methoxybenzonitrile is highly reactive towards nucleophiles. It can undergo nucleophilic substitution reactions with amines to form ureas or with alcohols to form carbamates.

Common Reagents: Amines (e.g., aniline, methylamine), alcohols (e.g., methanol, ethanol).

Conditions: These reactions typically occur at room temperature or slightly elevated temperatures (25-50°C).

-

Cycloaddition Reactions: : The isocyanate group can participate in cycloaddition reactions, such as the [2+2] cycloaddition with alkenes to form oxazolidinones.

Common Reagents: Alkenes (e.g., ethylene, propylene).

Conditions: These reactions often require a catalyst and are conducted at moderate temperatures (50-100°C).

Major Products

Ureas: Formed by the reaction with amines.

Carbamates: Formed by the reaction with alcohols.

Oxazolidinones: Formed by cycloaddition with alkenes.

Applications De Recherche Scientifique

2-Isocyanato-4-methoxybenzonitrile has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Polymer Chemistry: The compound is utilized in the production of polyurethanes and other polymeric materials due to its ability to form strong covalent bonds with various nucleophiles.

Medicinal Chemistry: Researchers explore its potential as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

Material Science: It is investigated for its role in the development of advanced materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.

Mécanisme D'action

The reactivity of 2-isocyanato-4-methoxybenzonitrile is primarily due to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles, leading to the formation of stable covalent bonds. The methoxy group on the benzene ring can influence the reactivity by donating electron density through resonance, making the isocyanate group more reactive.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Isocyanato-4-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group.

2-Isocyanato-4-chlorobenzonitrile: Contains a chlorine atom instead of a methoxy group.

2-Isocyanato-4-nitrobenzonitrile: Contains a nitro group, which significantly alters its reactivity.

Uniqueness

2-Isocyanato-4-methoxybenzonitrile is unique due to the presence of the methoxy group, which can enhance its reactivity and influence the types of reactions it undergoes. The methoxy group can also impact the solubility and physical properties of the compound, making it distinct from its analogs.

Propriétés

Numéro CAS |

1261874-17-2 |

|---|---|

Formule moléculaire |

C9H6N2O2 |

Poids moléculaire |

174.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.